N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This method can be adapted to introduce the necessary functional groups for the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of solvent-free reactions, high-throughput screening of reaction conditions, and the development of catalytic processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to improve reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism by which N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide include other imidazolidinone derivatives, thiophene-containing compounds, and molecules with trifluoromethyl groups. Examples include:
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Thiophene-containing compounds: Molecules that feature the thiophene ring but vary in other functional groups.
Trifluoromethyl compounds: Chemicals that include the trifluoromethyl group, which can impart unique properties such as increased lipophilicity and metabolic stability.
Uniqueness
What sets this compound apart is the specific combination of these functional groups, which can result in unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further study .
Properties
Molecular Formula |
C16H12F3N3O4S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12F3N3O4S/c1-26-10-6-3-2-5-9(10)22-13(24)15(16(17,18)19,21-14(22)25)20-12(23)11-7-4-8-27-11/h2-8H,1H3,(H,20,23)(H,21,25) |
InChI Key |
XZZJIVPHWILPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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